Xemilofiban

Vue d'ensemble

Description

Le xemilofiban est un antagoniste de la glycoprotéine IIb/IIIa, qui est un promédicament disponible par voie orale d'un mime non peptidique du tétrapeptide RGDF. Il est converti en métabolite actif SC 54701. Ce composé a été initialement développé pour le traitement de la thrombose chez les patients atteints d'angine de poitrine instable et d'infarctus aigu du myocarde subissant une angioplastie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du xemilofiban implique la préparation de son métabolite actif, SC 54701. La voie de synthèse comprend généralement les étapes suivantes :

Formation du mime tétrapeptidique : Cela implique le couplage d'acides aminés spécifiques pour former le squelette tétrapeptidique.

Cyclisation : Le tétrapeptide linéaire est cyclisé pour former la structure mime.

Fonctionnalisation : Introduction de groupes fonctionnels pour améliorer l'affinité de liaison et la spécificité envers le récepteur de la glycoprotéine IIb/IIIa.

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend :

Traitement par lots : De grands réacteurs sont utilisés pour effectuer la synthèse par lots.

Purification : Le produit brut est purifié à l'aide de techniques telles que la cristallisation, la chromatographie et la recristallisation.

Contrôle qualité : Le produit final est soumis à un contrôle qualité rigoureux pour garantir qu'il répond aux spécifications requises.

Analyse Des Réactions Chimiques

Types de réactions : Le xemilofiban subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents états d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le composé en sa forme réduite.

Substitution : Diverses réactions de substitution peuvent se produire, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent différents états d'oxydation, des formes réduites et des dérivés substitués du this compound .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les antagonistes de la glycoprotéine IIb/IIIa.

Biologie : Investigué pour ses effets sur l'agrégation plaquettaire et la formation de thrombus.

Médecine : Exploré pour son potentiel dans le traitement des maladies cardiovasculaires, en particulier pour prévenir la thrombose.

Industrie : Utilisé dans le développement de stents éluant des médicaments pour prévenir la thrombose intrastentielle

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant la liaison du fibrinogène au récepteur de la glycoprotéine IIb/IIIa sur les plaquettes. Cela empêche l'agrégation plaquettaire et la formation de thrombus. Le métabolite actif, SC 54701, se lie au récepteur avec une forte affinité, inhibant la voie finale commune de l'agrégation plaquettaire .

Composés similaires :

Tirofiban : Un autre antagoniste de la glycoprotéine IIb/IIIa utilisé pour prévenir l'agrégation plaquettaire.

Eptifibatide : Un heptapeptide cyclique qui inhibe l'agrégation plaquettaire en bloquant le récepteur de la glycoprotéine IIb/IIIa.

Abciximab : Un anticorps monoclonal qui inhibe l'agrégation plaquettaire en se liant au récepteur de la glycoprotéine IIb/IIIa.

Comparaison : Le this compound est unique en raison de sa disponibilité par voie orale et de sa conversion en un métabolite actif, SC 54701. Contrairement au tirofiban et à l'éptifibatide, qui sont administrés par voie intraveineuse, le this compound peut être pris par voie orale, ce qui le rend plus pratique pour les patients. De plus, sa structure non peptidique le différencie de l'abciximab, qui est un anticorps monoclonal .

Applications De Recherche Scientifique

ORBIT Trial

The Oral Glycoprotein IIb/IIIa Receptor Blockade to Inhibit Thrombosis (ORBIT) trial was a pivotal study assessing the efficacy and safety of xemilofiban in patients undergoing percutaneous coronary intervention. Key findings from this multicenter, placebo-controlled trial included:

- Patient Demographics : 549 patients were randomized to receive either placebo or this compound at doses of 15 mg or 20 mg.

- Platelet Aggregation : this compound demonstrated significant inhibition of platelet aggregation with peak effects observed at both 14 and 28 days of treatment. The inhibition was correlated with plasma levels of the drug .

- Safety Profile : The drug was well tolerated over the 28-day period, with minor bleeding events reported in some patients .

EXCITE Trial

The Evaluation of this compound in Controlling Thrombotic Events (EXCITE) trial aimed to evaluate the clinical outcomes associated with this compound administration. Although initial results indicated a trend towards reduced cardiovascular events in patients receiving higher doses, the study ultimately did not demonstrate significant clinical benefits compared to standard treatments, leading to its discontinuation by Searle (Monsanto) .

Comparative Efficacy

The following table summarizes key findings from various studies comparing this compound with other antiplatelet therapies:

Mécanisme D'action

Xemilofiban exerts its effects by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This prevents platelet aggregation and thrombus formation. The active metabolite, SC 54701, binds to the receptor with high affinity, inhibiting the final common pathway of platelet aggregation .

Comparaison Avec Des Composés Similaires

Tirofiban: Another glycoprotein IIb/IIIa antagonist used to prevent platelet aggregation.

Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor.

Abciximab: A monoclonal antibody that inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor.

Comparison: Xemilofiban is unique in its oral availability and its conversion to an active metabolite, SC 54701. Unlike tirofiban and eptifibatide, which are administered intravenously, this compound can be taken orally, making it more convenient for patients. Additionally, its non-peptide structure differentiates it from abciximab, which is a monoclonal antibody .

Activité Biologique

Xemilofiban is an oral antiplatelet agent classified as a glycoprotein IIb/IIIa receptor antagonist. It is primarily investigated for its role in inhibiting platelet aggregation, which is crucial in preventing thrombotic events in patients with cardiovascular diseases. This article summarizes the biological activity of this compound, highlighting its mechanisms, efficacy, safety profiles, and relevant clinical studies.

This compound functions by specifically inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This receptor plays a pivotal role in platelet aggregation and thrombus formation. By blocking this interaction, this compound effectively reduces platelet aggregation in response to various stimuli, thereby mitigating the risk of clot formation.

Clinical Trials Overview

Several clinical trials have explored the efficacy of this compound in different patient populations. Key findings from notable studies include:

- Dose-Response Relationship : A randomized, placebo-controlled trial demonstrated that this compound provided dose-dependent inhibition of platelet aggregation over a 28-day treatment period. Patients receiving higher doses exhibited significantly reduced platelet aggregation compared to those receiving placebo .

- Long-Term Safety : In a long-term study involving 1,200 patients, this compound was well tolerated with a low incidence of serious adverse effects. The most common side effects included minor bleeding and gastrointestinal disturbances .

Summary of Efficacy Findings

Case Study 1: Efficacy in Acute Coronary Syndrome

A case study involving patients with acute coronary syndrome showed that those treated with this compound had a lower incidence of major adverse cardiac events compared to those receiving standard therapy alone. The study highlighted the compound's potential in high-risk populations where aggressive antiplatelet therapy is warranted .

Case Study 2: Comparison with Other Antiplatelet Agents

In a comparative analysis with other glycoprotein IIb/IIIa inhibitors such as abciximab and tirofiban, this compound demonstrated comparable efficacy but with a more favorable safety profile regarding thrombocytopenia incidence .

Safety Profile

The safety profile of this compound has been a critical aspect of its evaluation. While it is generally well tolerated, certain risks are associated with its use:

- Thrombocytopenia : Although the incidence is lower than that observed with other GPIIb/IIIa inhibitors, monitoring platelet counts is advised during treatment.

- Bleeding Risks : As with all antiplatelet therapies, there is an inherent risk of bleeding; however, this risk appears manageable within clinical settings .

Propriétés

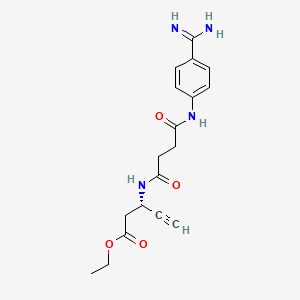

IUPAC Name |

ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCINJQZDFCSEL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164410 | |

| Record name | Xemilofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149820-74-6 | |

| Record name | Xemilofiban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xemilofiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149820746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xemilofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XEMILOFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P614JI3IYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.